4-苄基苯甲腈

描述

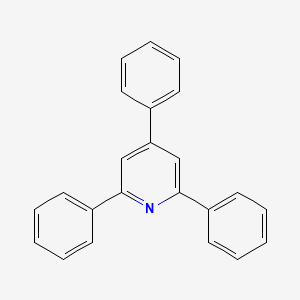

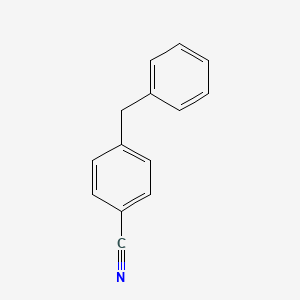

4-Benzylbenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. It is characterized by a benzyl group attached to the 4-position of the benzonitrile moiety. The compound is of interest due to its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. Although the provided papers do not directly discuss 4-Benzylbenzonitrile, they provide insights into the properties and behaviors of structurally related compounds, which can be informative for understanding 4-Benzylbenzonitrile.

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves reactions such as the Povarov reaction, as seen in the synthesis of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles . Additionally, the synthesis of 4-Trichlorosilylmethylbenzonitrile from 4-(bromomethyl)benzonitrile and trichlorosilane indicates the reactivity of the benzonitrile group towards nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 4-Benzylbenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure and crystal packing of 4-aminobenzonitriles have been investigated, revealing the pyramidal character of the amino group and its orientation with respect to the phenyl ring . Similarly, the molecular structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography . These studies provide a foundation for predicting the molecular geometry and intermolecular interactions of 4-Benzylbenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions. For example, 4-aminobenzonitrile was used as a reactant in the synthesis of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile, demonstrating its reactivity in condensation reactions . The reactivity of the nitrile group in 4-Benzylbenzonitrile could be similar, allowing it to undergo reactions such as nucleophilic addition or substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from spectroscopic and computational studies. Vibrational spectroscopy has been used to investigate the properties of 4-4'-(1H-1,2,4-triazol-1-yl methylene) dibenzonitrile, providing insights into the vibrational modes and molecular stability . Additionally, the photophysical properties of benzonitrile derivatives, such as emission solvatochromism and aggregation-induced emission, have been characterized . These properties are likely to be relevant to 4-Benzylbenzonitrile as well.

科学研究应用

癌症研究

已经研究了4-苄基苯甲腈及相关化合物在癌症治疗中的潜在应用。一项研究发现,包括苯甲腈在内的一类化合物对乳腺癌和结肠癌细胞表现出显著的细胞毒性,表明其作为抗癌剂的潜力。这些化合物诱导凋亡并抑制细胞增殖,突显了它们在癌症研究中的相关性 (Pilon et al., 2020)。

光谱学和动力学

苯甲腈已被用于研究溶剂依赖的光谱特性和动力学。涉及氨基苯甲腈的研究,包括4-氨基苯甲腈,在不同溶剂中显示出荧光和发射衰减的变化,有助于更好地理解电荷转移过程 (Dahl et al., 2005)。

电化学

4-苄基苯甲腈衍生物在电化学中被探讨其在碘芳烃芳基化中的作用。一项研究描述了碘芳烃的电化学还原,包括4-碘苯甲腈,导致交叉偶联产物,这对于开发新的电化学合成方法至关重要 (Gallardo & Soler, 2017)。

材料科学

4-苄基苯甲腈衍生物已被用于材料科学,特别是在研究向列相性质方面。对4-苯甲酰氨基苯甲腈衍生物的研究揭示了由于分子内氢键而导致的较高转变温度,这对于理解材料性质至关重要 (Hashimoto et al., 2003)。

表面化学

涉及4-氨基苯甲腈吸附在银表面的表面增强拉曼散射研究有助于理解表面分子间的相互作用。这项研究对于表面化学和纳米技术的应用具有重要意义 (Park et al., 1993)。

安全和危害

4-Benzylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

属性

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylbenzonitrile | |

CAS RN |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。